N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide
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Overview
Description
N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a cyano group, and a cyclopentylidene moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide typically involves the reaction of 2-chlorobenzonitrile with cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted chlorophenyl derivatives .
Scientific Research Applications
N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide is unique due to its combination of a chlorophenyl group, a cyano group, and a cyclopentylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H13ClN2O |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-cyano-2-cyclopentylideneacetamide |
InChI |
InChI=1S/C14H13ClN2O/c15-12-7-3-4-8-13(12)17-14(18)11(9-16)10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
InChI Key |
ZRNDGRJUEVHEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)NC2=CC=CC=C2Cl)C1 |
Origin of Product |
United States |
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